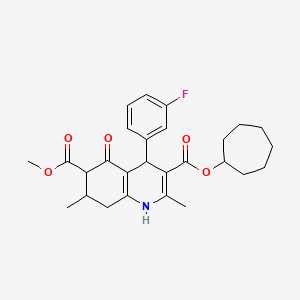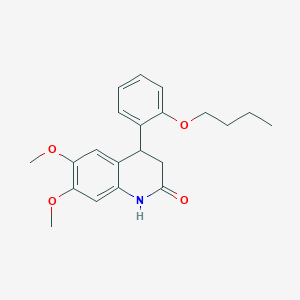![molecular formula C18H21ClN4O4S2 B4119135 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide](/img/structure/B4119135.png)
2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide
概要
説明
2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of functional groups, including an aminosulfonyl group, a chlorinated phenoxy group, and a hydrazinecarbothioamide moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Aminosulfonyl Intermediate: The synthesis begins with the reaction of 4-aminobenzenesulfonamide with an appropriate acylating agent to form the aminosulfonyl intermediate.
Introduction of the Chlorinated Phenoxy Group: The intermediate is then reacted with 4-chloro-3,5-dimethylphenol in the presence of a suitable coupling reagent to introduce the chlorinated phenoxy group.
Formation of the Hydrazinecarbothioamide Moiety: The final step involves the reaction of the intermediate with hydrazinecarbothioamide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.
類似化合物との比較
2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:
N-[4-(aminosulfonyl)phenyl]-2-methylpropanamide: This compound shares the aminosulfonyl group but lacks the chlorinated phenoxy and hydrazinecarbothioamide moieties, resulting in different chemical properties and reactivity.
N-[4-(aminosulfonyl)phenyl]-5-oxo-2-pyrrolidinecarboxamide: This compound contains a pyrrolidine ring instead of the chlorinated phenoxy group, leading to distinct biological activities.
N-[4-(aminosulfonyl)phenyl]nicotinamide: The presence of a nicotinamide group in this compound imparts different pharmacological properties compared to the target compound.
特性
IUPAC Name |
1-[2-(4-chloro-3,5-dimethylphenoxy)propanoylamino]-3-(4-sulfamoylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4S2/c1-10-8-14(9-11(2)16(10)19)27-12(3)17(24)22-23-18(28)21-13-4-6-15(7-5-13)29(20,25)26/h4-9,12H,1-3H3,(H,22,24)(H2,20,25,26)(H2,21,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNLXAYZYICPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-METHOXYPHENETHYL)-N'-[2-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B4119081.png)
![1-(1-Adamantyl)-3-[(1-benzyl-2,3-dimethylindole-5-carbonyl)amino]urea](/img/structure/B4119082.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B4119086.png)
![2-[2-(biphenyl-4-yloxy)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4119097.png)
![2-[4-(diethylamino)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4119098.png)

![N-(3-nitrophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4119106.png)
![3-oxo-2-[2-oxo-2-(phenylamino)ethyl]-N-phenyloctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B4119112.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-4-(methylthio)benzamide](/img/structure/B4119113.png)

![1-(3-Acetylphenyl)-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4119132.png)
![N-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4119141.png)

